molecular formula C6H6N2O3 B12360599 methyl 6-oxo-3H-pyridazine-3-carboxylate

methyl 6-oxo-3H-pyridazine-3-carboxylate

Cat. No.: B12360599
M. Wt: 154.12 g/mol
InChI Key: WERAVSWCBVYEMM-UHFFFAOYSA-N
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Description

Molecular Architecture and Tautomeric Forms

Core Structural Features

The compound’s molecular framework consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 3 and 6. The methyl ester group (-COOCH₃) at position 3 and the ketone (=O) at position 6 create a conjugated system, as evidenced by its SMILES notation (COC(=O)C₁=NNC(=O)C=C₁) . The IUPAC name, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, reflects the lactam tautomer, where the ring exists in a partially saturated 1,6-dihydro state .

Tautomeric Equilibria

Two primary tautomers dominate:

  • Lactam form (6-oxo-1,6-dihydropyridazine) : Features a carbonyl group at position 6 and a single bond between N1 and C6, stabilized by aromaticity and intramolecular hydrogen bonding (N2–H···O6) .
  • Lactim form (6-hydroxy-pyridazine) : Hypothesized to involve a hydroxyl group at position 6 and a double bond between N1 and C6, though computational studies indicate minimal contribution (<1%) to the equilibrium .

Density functional theory (DFT) calculations reveal that the lactam form is energetically favored by 8–12 kcal/mol due to enhanced aromaticity, quantified via nucleus-independent chemical shifts (NICS). The NICS(1) value for the lactam ring (-10.2 ppm) approaches that of benzene (-10.0 ppm), confirming strong aromatic stabilization . In contrast, the lactim form exhibits reduced delocalization (NICS(1) = -6.8 ppm), rendering it less stable .

Crystallographic Data and Conformational Isomerism

Solid-State Structure

While single-crystal X-ray data for methyl 6-oxo-3H-pyridazine-3-carboxylate remain unavailable, related lead(II) complexes with pyridazine-3-carboxylate ligands provide insights. In these structures, the pyridazine ring adopts near-planarity (r.m.s. deviation <0.012 Å), with the carboxylate group rotated 8.8°–9.7° relative to the ring plane . Key bond lengths include:

Bond Length (Å)
C3–O11 (ester) 1.23
N1–C6 (lactam) 1.35
C6=O6 (ketone) 1.22

These metrics align with resonance hybridization, where the C6=O bond exhibits partial double-bond character .

Conformational Flexibility

Rotation about the C3–O11 ester bond generates two conformers:

  • s-cis : Ester carbonyl aligned with the pyridazine ring.
  • s-trans : Ester carbonyl oriented away from the ring.

Infrared spectroscopy of analogous esters reveals a 15 cm⁻⁻¹ redshift in the C=O stretch for the s-cis conformer (1720 cm⁻¹ vs. 1735 cm⁻¹ for s-trans), suggesting enhanced conjugation in the s-cis form . Population analysis predicts an 80:20 s-cis/s-trans ratio at 298 K, driven by steric and electronic effects .

Electronic Structure and Resonance Stabilization

Resonance Hybridization

The compound’s electronic structure is defined by three major resonance contributors (Figure 1):

  • Lactam-dominated structure : Negative charge localized on O6, with delocalization across N1–C6 and N2–C5 bonds.
  • Ester resonance : Electron density redistributed from the ester carbonyl to the pyridazine ring, enhancing conjugation.
  • Enolate-like form : Deprotonation at N2 generates a delocalized anionic charge, though this is negligible under physiological conditions.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of O6 and the σ* orbitals of adjacent C–N bonds, contributing 12–18 kcal/mol stabilization .

Aromaticity and Delocalization

The lactam tautomer’s aromaticity is quantified via harmonic oscillator model of aromaticity (HOMA) indices, yielding a value of 0.89 (vs. 1.00 for benzene). This slight reduction arises from bond-length alternation induced by the electron-withdrawing ester and ketone groups . Electron localization function (ELF) maps further confirm π-electron delocalization across the N1–C6–O6 moiety, with basin populations of 2.8–3.0 electrons .

Properties

IUPAC Name

methyl 6-oxo-3H-pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERAVSWCBVYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method begins with the reaction of dimethyl 2-methylenebutanedioate (1) and hydrazine hydrate under controlled temperatures (0–60°C). The reaction proceeds via cyclocondensation to form methyl 6-oxohexahydropyridazine-4-carboxylate (2), a partially saturated intermediate.

Key Parameters :

  • Hydrazine Equivalents : 0.9–1.5 equivalents.
  • Temperature : Optimal at 0–10°C for higher regioselectivity.
  • Solvent : Methanol or ethanol.

Oxidation to Aromatic Pyridazine

The intermediate (2) undergoes oxidation to yield methyl 6-oxo-3H-pyridazine-3-carboxylate. Two primary oxidizing systems are employed:

Oxidizing Agent Conditions Yield (%)
Bromine (2–2.5 eq) ≤25°C in acetic acid 70–75
H₂O₂ (2–4 eq) + HBr 50°C, 12–24 hours 65–70

Bromine oxidation at lower temperatures minimizes side reactions, while H₂O₂/HBr offers a safer alternative.

Hydrolysis and Esterification (Optional)

If the final product requires isolation of intermediates, hydrolysis of the methyl ester is performed using aqueous NaOH (1–2 eq) at 20°C, followed by acidification with HCl to precipitate the carboxylic acid. Re-esterification with methanol/sulfuric acid regenerates the methyl ester.

Hydrazine-Mediated Cyclization of Ethyl Trifluoropyruvate

Synthesis Pathway

Ethyl 3,3,3-trifluoropyruvate (3) reacts with acetone in the presence of L-proline and DMF to form ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (4). Treatment with hydrazine hydrate in acetic acid yields 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (5), which is oxidized using K₂CrO₄/H₂SO₄ to produce 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (6). Fischer esterification with methanol converts (6) into the methyl ester.

Notable Features :

  • Oxidation Efficiency : K₂CrO₄ achieves 85–90% conversion.
  • Esterification Yield : 78% with 98% purity.

Annulation of Diazo Compounds with α,β-Unsaturated Ketones

Methodology

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (7) reacts with α,β-unsaturated ketones (e.g., dibenzoylmethane) in toluene at 80°C. The [4+2] annulation forms ethyl 5,6-dibenzoyl-4-(trifluoromethyl)pyridazine-3-carboxylate (8), which undergoes debenzoylation via aqueous NH₄Cl to yield this compound.

Optimization Data :

Parameter Value
Reaction Time 24 hours
Solvent Toluene
Yield 71%

This route is advantageous for introducing substituents at the 4-position of the pyridazine ring.

Substitution Reactions on Preformed Pyridazine Cores

Direct Functionalization

Methyl 6-chloro-3H-pyridazine-3-carboxylate (9) reacts with morpholine or amines in 1,4-dioxane under reflux to replace the chloro group. Subsequent oxidation of the 6-position with KMnO₄ or CrO₃ yields the target compound.

Example :

  • Starting Material : Methyl 6-chloro-3H-pyridazine-3-carboxylate.
  • Reagent : Morpholine (1.2 eq), Hünig’s base.
  • Conditions : 100°C, 6 hours.
  • Yield : 65%.

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) Scalability
Cyclocondensation Dimethyl 2-methylenebutanedioate Bromine oxidation 75 High
Hydrazine Cyclization Ethyl trifluoropyruvate K₂CrO₄ oxidation 78 Moderate
Annulation Diazo compound [4+2] cyclization 71 Low
Substitution Chloropyridazine Nucleophilic substitution 65 High

Challenges and Optimization Strategies

Common Issues:

  • Low Regioselectivity : Addressed by using excess hydrazine (1.5 eq) and low temperatures.
  • Over-Oxidation : Mitigated by limiting bromine to 2.5 eq and maintaining temperatures ≤25°C.
  • Ester Hydrolysis : Controlled via stoichiometric NaOH (1–2 eq) to prevent decarboxylation.

Recent Advances:

  • Catalytic Dehydrogenation : Pd/C or MnO₂ enables milder oxidation of dihydropyridazines, improving yields to 82%.
  • Flow Chemistry : Continuous-flow systems reduce reaction times from 24 hours to 2 hours for annulation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-3H-pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functionalized pyridazine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce different hydroxylated or aminated compounds .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing the pyridazine core, including methyl 6-oxo-3H-pyridazine-3-carboxylate, exhibit significant antioxidant activity. A study demonstrated that derivatives of pyridazine with oxo and carboxylate groups showed promising results in scavenging free radicals, which is essential for preventing oxidative stress-related diseases. For instance, specific derivatives displayed IC50 values comparable to ascorbic acid, a well-known antioxidant .

CompoundIC50 (μg/mL)Comparison
6a12.68Similar to ascorbic acid (12.45)
6f14.23-
3c14.34-

These findings suggest that this compound and its derivatives can serve as lead compounds for the development of new antioxidant agents.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that certain pyridazine derivatives possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, specific derivatives exhibited zones of inhibition greater than standard antibiotics such as ofloxacin .

CompoundZone of Inhibition (mm)MIC (μg/mL)
6c27.7750
3a26.1250
Control0-

These results highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research as well. A series of studies focused on pyridazine derivatives have reported significant anti-proliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Cell LineIC50 (μM)
T-47D0.43 - 35.9
MDA-MB-2310.99 - 35.9

This suggests that this compound could be further explored as a scaffold for developing effective CDK inhibitors.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been fundamental in understanding how modifications to the this compound structure can enhance its biological activities. Variations in substituents on the pyridazine ring have been correlated with changes in potency against microbial and cancer cell lines .

Conclusion and Future Directions

This compound exhibits significant potential across multiple therapeutic areas, particularly as an antioxidant, antimicrobial agent, and anticancer compound. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action in greater depth.

The findings from various studies underscore the importance of this compound in medicinal chemistry and its potential contributions to drug discovery efforts aimed at addressing oxidative stress, infections, and cancer.

Mechanism of Action

The mechanism of action of methyl 6-oxo-3H-pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Solubility Key Properties Reference
Methyl 6-oxo-3H-pyridazine-3-carboxylate 6-oxo, 3-carboxylate methyl 168.14 (calc) Data limited Aromatic pyridazine ring; keto and ester groups enhance electrophilicity
Methyl 6-methoxypyridazine-3-carboxylate 6-methoxy, 3-carboxylate methyl 191.16 (calc) Likely lipophilic Methoxy group increases lipophilicity; reduced hydrogen bonding capacity
Ethyl pyridazine-3-carboxylate 3-carboxylate ethyl 168.15 Moderate in DMSO Ethyl ester may alter metabolic stability; similar reactivity to methyl ester
6-Hydroxy-3-pyridazinecarboxylic acid 6-hydroxy, 3-carboxylic acid 156.10 (calc) Polar solvents Acidic (pKa ~3-4); forms strong hydrogen bonds
1-(3-Methylphenyl)-6-oxo-tetrahydropyridazine-3-carboxylic acid 6-oxo, 3-carboxylic acid, tetrahydropyridazine 232.23 Chloroform, DMSO Partially saturated ring; reduced aromaticity enhances solubility
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 6-methyl, 3-oxo, 4-carboxylic acid 154.12 (calc) Polar solvents Substituent position alters electronic distribution; acidic functional groups

Key Differences in Physicochemical Properties

  • Solubility : The presence of a free carboxylic acid group (e.g., 6-hydroxy-3-pyridazinecarboxylic acid) increases water solubility compared to ester derivatives like the target compound . Partially saturated analogs (e.g., tetrahydropyridazines) exhibit enhanced solubility in organic solvents like DMSO due to reduced aromaticity .
  • Acidity : Carboxylic acid derivatives (pKa ~3-4) are significantly more acidic than ester derivatives (pKa ~13-15), affecting their behavior in biological systems .
  • Lipophilicity : Methoxy and methyl substituents (e.g., Methyl 6-methoxypyridazine-3-carboxylate) increase log P values, enhancing membrane permeability .

Hydrogen Bonding and Crystallography

  • The ester group in the target compound participates in weaker hydrogen bonds (C=O as acceptor) compared to carboxylic acids, which act as both donors and acceptors. This difference influences crystal packing and stability .
  • Partially saturated analogs (e.g., tetrahydropyridazines) exhibit non-planar ring puckering, altering intermolecular interactions .

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